1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
説明
The compound 1,3-dimethyl-8-(3-methylphenyl)-imidazo[1,2-g]purine-2,4-dione is a tricyclic purine derivative featuring an imidazole ring fused to a purine-dione core. Key structural attributes include:
- Methyl groups at positions 1 and 3 of the purine-dione scaffold.
- A 3-methylphenyl substituent at position 8, contributing to lipophilicity and steric bulk.
- The imidazo[1,2-g]purine ring system, distinct from isomers like imidazo[2,1-f]purine due to the fusion pattern of the imidazole and purine rings .
This compound belongs to a broader class of tricyclic xanthine derivatives, which are explored for their modulatory effects on adenosine and serotonin receptors .
特性
IUPAC Name |
2,4-dimethyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-5-4-6-11(9-10)20-7-8-21-12-13(17-15(20)21)18(2)16(23)19(3)14(12)22/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXNMTZIMMHWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Preparation of 4-Amino-1,3-Dimethylimidazole-5-Carboxamide
The synthesis begins with the alkylation of 4-nitroimidazole (1a ) using methyl iodide in the presence of a base (e.g., potassium carbonate) to yield 1,3-dimethyl-4-nitroimidazole (1b ). Catalytic hydrogenation (10% Pd/C, H₂, 40 psi) reduces the nitro group to an amine, producing 4-amino-1,3-dimethylimidazole (1c ). Subsequent acylation with methyl chlorooxoacetate introduces the carboxamide moiety, forming 1d (Fig. 1).
Reaction Conditions :
Cyclization to Imidazo[1,2-g]Purine-2,4-Dione
The carboxamide intermediate (1d ) undergoes cyclocondensation with triethyl orthoformate in acetic anhydride to form the purine-2,4-dione ring. Ammonia is introduced in a sealed tube at 120°C to facilitate ring closure, yielding the imidazo[1,2-g]purine core (1e ).
Optimization Notes :
Synthetic Route 2: Bischler-Napieralski Cyclization
Synthesis of N-Acylated Imidazole Derivatives
Arylacetonitriles (e.g., 3-methylphenylacetonitrile) are condensed with 1,3-dimethylimidazole-4-carboxylic acid (2a ) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting nitrile (2b ) is treated with polyphosphoric acid (PPA) at 150°C to induce Bischler-Napieralski cyclization, forming the imidazo[1,2-g]purine skeleton (2c ).
Critical Parameters :
Oxidation to Purine-2,4-Dione
The cyclized product (2c ) is oxidized with potassium permanganate in acidic medium (H₂SO₄, 0.5 M) to introduce the 2,4-dione functionality. The 3-methylphenyl group remains intact under these conditions.
Late-Stage Functionalization: Introducing the 3-Methylphenyl Group
Suzuki-Miyaura Coupling
For intermediates lacking the 3-methylphenyl moiety, a palladium-catalyzed cross-coupling reaction is employed. Brominated imidazo[1,2-g]purine-2,4-dione (3a ) reacts with 3-methylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install the aryl group.
Conditions :
Direct Alkylation Strategies
Alternative approaches involve alkylating a preformed imidazo[1,2-g]purine scaffold with 3-methylbenzyl bromide. However, this method suffers from low regioselectivity (<30% yield) due to competing N- vs. O-alkylation.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
- Regioselectivity : Competing alkylation at N-7 vs. N-9 positions necessitates protective groups (e.g., SEM or Boc) during intermediate stages.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may degrade acid-sensitive intermediates.
- Catalyst Development : Heterogeneous catalysts (e.g., Bi(OTf)₃) improve Ritter-type cyclizations, reducing reaction times by 30%.
化学反応の分析
Types of Reactions
1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .
科学的研究の応用
1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Structural Analogues with Varying Position 8 Substituents
Substituents at position 8 significantly influence receptor affinity and selectivity. Key examples include:
Key Observations :
- Piperazine derivatives (e.g., 6h) prioritize serotonin receptor modulation, whereas benzyl/propyl-substituted analogues (e.g., 73) target adenosine receptors .
Role of Imidazole-Purine Fusion Pattern
The imidazo[1,2-g]purine scaffold differs from imidazo[2,1-f]purine in ring fusion geometry, impacting receptor interactions:
- Imidazo[2,1-f]purine derivatives (e.g., 73) exhibit superior A3 adenosine receptor affinity (Ki < 1 nM) compared to pyrrolo-fused analogues .
- For example, BF00178 (imidazo[1,2-g]purine) lacks reported adenosine receptor activity, implying fusion topology influences target selectivity .
Substituent Effects at Positions 1 and 3
Methyl groups at positions 1 and 3 are conserved in the target compound, but variations in other analogues include:
Serotonin Receptor Modulation
Piperazinylpropyl-substituted imidazo[2,1-f]purine derivatives (e.g., 6a, 6b) reduce immobility time in the FST, mimicking imipramine’s antidepressant effects. Their activity correlates with 5-HT1A receptor affinity (Ki ~5–10 nM) .
Adenosine Receptor Antagonism
Imidazo[2,1-f]purine derivatives (e.g., 73) demonstrate potent A3AR antagonism (Ki = 0.8 nM) with high selectivity over A1, A2A, and A2B subtypes. This profile is promising for oncology and inflammation .
Unexplored Potential of Imidazo[1,2-g]Purines
The target compound and BF00178 (imidazo[1,2-g]purines) lack detailed pharmacological data, highlighting a gap in understanding their receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
